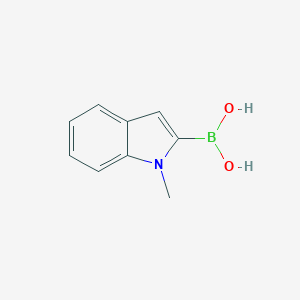

(1-Methyl-1H-indol-2-yl)boronic acid

Description

Properties

IUPAC Name |

(1-methylindol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-6,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPBJUTWVXLSER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N1C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627927 | |

| Record name | (1-Methyl-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191162-40-0 | |

| Record name | B-(1-Methyl-1H-indol-2-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191162-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methyl-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-indole-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Methyl-1H-indol-2-yl)boronic acid

(1-Methyl-1H-indol-2-yl)boronic acid is a versatile synthetic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce a 1-methyl-1H-indol-2-yl moiety into organic molecules. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and application, and visual diagrams of key chemical processes. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Properties

This compound is a white to off-white solid compound.[1] Its stability and reactivity make it a valuable building block in medicinal chemistry and materials science. Proper storage under inert atmosphere and at low temperatures is crucial to maintain its integrity.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 191162-40-0 | [2] |

| Molecular Formula | C₉H₁₀BNO₂ | [1] |

| Molecular Weight | 174.99 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | 95-98% | [1][2] |

| Storage Temperature | -20°C, under inert atmosphere | |

| InChI Key | CBPBJUTWVXLSER-UHFFFAOYSA-N | [1] |

| Safety | GHS07: Warning | [2] |

| Hazard Statements | H315, H319, H335 | [2] |

Synthesis and Reactions

The synthesis of indolylboronic acids can be achieved through various methods, with Miyaura borylation being a prominent technique.[3] This involves the palladium-catalyzed cross-coupling of a halo-indole with a diboron reagent.

Logical Workflow for Synthesis

A plausible synthetic route to this compound involves the borylation of a suitable precursor, such as 2-bromo-1-methyl-1H-indole.

Caption: Synthetic workflow for this compound.

Core Application: Suzuki-Miyaura Cross-Coupling

A primary application of this compound is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4][5] This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[4][5]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7] A base is required to activate the boronic acid for the transmetalation step.[5][7]

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are general procedures for the synthesis of arylboronic acids and a standard protocol for their use in Suzuki-Miyaura coupling.

General Protocol for Miyaura Borylation

This protocol describes a general method for the synthesis of arylboronic esters, which can be subsequently hydrolyzed to the corresponding boronic acids.

Materials:

-

Aryl or Heteroaryl Halide (e.g., 2-bromo-1-methyl-1H-indole) (1.0 eq)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., Potassium Acetate, KOAc) (2.0 - 3.0 eq)

-

Anhydrous, degassed solvent (e.g., Dioxane, Toluene)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.[7]

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress using TLC or GC-MS.[8]

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

-

Purify the crude boronic ester product by flash column chromatography on silica gel.[8]

-

The resulting pinacol ester can be hydrolyzed to the boronic acid using standard methods, such as treatment with an aqueous acid.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a standard procedure for coupling this compound with an aryl or vinyl halide.[6][8]

Materials:

-

This compound (1.1 eq)

-

Aryl or Vinyl Halide (1.0 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand) (1-5 mol%)[8][9]

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)[6][8]

Procedure:

-

In a round-bottom flask or microwave vial, combine this compound, the aryl/vinyl halide, the palladium catalyst, and the base.[6][8]

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[6]

-

Add the degassed solvent system via syringe.

-

Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-120 °C). The reaction can also be performed in a microwave reactor for shorter reaction times.[6]

-

Monitor the reaction's progress by TLC or LC-MS.[8]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[8]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][8]

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[8]

Experimental Workflow Diagram

The following diagram provides a visual representation of the steps involved in a typical Suzuki-Miyaura cross-coupling experiment.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

- 1. Boronic acid, B-(1-methyl-1H-indol-2-yl)- | CymitQuimica [cymitquimica.com]

- 2. 191162-40-0 Cas No. | 1-Methyl-1H-indole-2-boronic acid | Apollo [store.apolloscientific.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

An In-Depth Technical Guide to the Synthesis of 1-Methyl-1H-indole-2-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-methyl-1H-indole-2-boronic acid, a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The primary synthetic route detailed herein is the regioselective C2-lithiation of 1-methylindole followed by borylation. This document offers detailed experimental protocols, quantitative data, and a process workflow to facilitate the successful synthesis of the target compound.

Introduction

1-Methyl-1H-indole-2-boronic acid (CAS No. 191162-40-0) is an important organoboron compound.[1] Its utility stems from the presence of a boronic acid functional group at the 2-position of the 1-methylindole scaffold, which allows for participation in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from readily available precursors. The indole moiety itself is a privileged structure in numerous natural products and pharmaceuticals, making 1-methyl-1H-indole-2-boronic acid a key intermediate in drug discovery and development.[1][2]

Synthetic Pathway Overview

The most direct and widely employed method for the synthesis of 1-methyl-1H-indole-2-boronic acid is a two-step process starting from indole. The first step involves the methylation of the indole nitrogen to produce 1-methylindole. The second, and key, step is the regioselective functionalization at the C2 position via a lithiation-borylation sequence.

Logical Relationship of the Synthesis

Caption: Synthetic pathway for 1-methyl-1H-indole-2-boronic acid.

Experimental Protocols

Step 1: Synthesis of 1-Methylindole

This procedure is adapted from a well-established method.[3]

Reaction: Indole is deprotonated with sodium amide in liquid ammonia, followed by quenching with methyl iodide to yield 1-methylindole.

Materials and Reagents:

-

Indole

-

Sodium metal

-

Ferric nitrate nonahydrate (catalyst)

-

Liquid ammonia

-

Anhydrous diethyl ether

-

Methyl iodide

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, gas inlet, and dropping funnel, add 400-500 mL of liquid ammonia and a catalytic amount of ferric nitrate nonahydrate.

-

With vigorous stirring, add small portions of sodium metal (5.0 g, 0.22 gram atom) until a persistent blue color is observed.

-

Once the blue color disappears, indicating the formation of sodium amide, slowly add a solution of indole (23.4 g, 0.20 mol) in 50 mL of anhydrous diethyl ether.

-

After 10 minutes, add a solution of methyl iodide (31.2 g, 0.22 mol) in an equal volume of anhydrous diethyl ether dropwise.

-

Continue stirring for an additional 15 minutes.

-

Allow the ammonia to evaporate under a well-ventilated hood.

-

To the residue, add 100 mL of water and 100 mL of diethyl ether.

-

Separate the ether layer, and extract the aqueous phase with an additional 20 mL of diethyl ether.

-

Combine the organic extracts, wash with water (3 x 15 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent at atmospheric pressure, and purify the crude oil by distillation under reduced pressure.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Yield | 85-95% | [3] |

| Boiling Point | 133°C / 26 mm | [3] |

Step 2: Synthesis of 1-Methyl-1H-indole-2-boronic acid

This is a general procedure based on the lithiation and borylation of heterocycles.[4]

Reaction: 1-Methylindole is regioselectively lithiated at the C2 position using n-butyllithium, and the resulting organolithium species is trapped with triisopropyl borate. Subsequent hydrolysis yields the desired boronic acid.

Materials and Reagents:

-

1-Methylindole

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Aqueous hydrochloric acid (e.g., 1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-methylindole in anhydrous THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes (typically 1.1 to 1.5 equivalents) dropwise while maintaining the temperature at -78°C.

-

Stir the reaction mixture at -78°C for 1 hour.

-

Add triisopropyl borate (typically 1.1 to 1.5 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at -78°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Cool the reaction mixture to 0°C and quench by the slow addition of aqueous hydrochloric acid to adjust the pH to acidic (e.g., pH 2-3).

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or silica gel chromatography.

Quantitative Data for Step 2: While a specific yield for this exact transformation is not detailed in the provided search results, similar lithiation-borylation reactions on heterocycles generally proceed in moderate to good yields.

| Parameter | Value |

| Purity | ≥ 95-98% (commercially available) |

| Melting Point | 130-136°C |

Workflow Diagram

Caption: Experimental workflow for the synthesis.

Safety Considerations

-

Liquid Ammonia: Corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.

-

Sodium Metal: Highly reactive with water. Handle under an inert atmosphere or in a dry solvent.

-

n-Butyllithium: Pyrophoric (ignites spontaneously in air). Handle under an inert atmosphere using syringe techniques.

-

Methyl Iodide: Toxic and a suspected carcinogen. Handle with care in a fume hood.

Conclusion

The synthesis of 1-methyl-1H-indole-2-boronic acid is readily achievable through a two-step sequence involving N-methylation of indole followed by a regioselective lithiation-borylation at the C2 position. This technical guide provides detailed protocols and a clear workflow to aid researchers in the successful preparation of this valuable synthetic intermediate. Careful attention to anhydrous and inert atmosphere techniques is crucial for the success of the lithiation-borylation step.

References

CAS number 191162-40-0 spectroscopic data

No Publicly Available Spectroscopic Data for CAS Number 191162-40-0

A comprehensive search for spectroscopic data corresponding to CAS number 191162-40-0 has yielded no publicly available information. In-depth technical details, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy data, are not accessible through standard public databases or scientific literature searches.

Consequently, the creation of a detailed technical guide, including structured data tables and experimental protocols as requested, is not possible at this time due to the absence of foundational data. The chemical identity, structure, and associated spectroscopic fingerprints for this specific substance remain uncharacterized in the public domain.

For researchers, scientists, and drug development professionals seeking this information, it is recommended to consult proprietary chemical databases, which may contain synthesized compounds and their analytical data that are not publicly disclosed. Alternatively, if the compound is part of an ongoing research or development project, internal analytical data would be the primary source for such information. Without access to these private resources, a public-domain-based report on the spectroscopic data for CAS number 191162-40-0 cannot be compiled.

physical and chemical properties of N-Methylindole-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylindole-2-boronic acid is a versatile heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique structural features, particularly the presence of a boronic acid moiety on the N-methylated indole scaffold, make it a valuable building block for the synthesis of complex molecules with diverse biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of N-Methylindole-2-boronic acid, detailed experimental protocols for its synthesis and application, and a discussion of its role in the development of novel therapeutic agents.

Core Physical and Chemical Properties

N-Methylindole-2-boronic acid is a white to off-white solid at room temperature.[1] Its stability and solubility are key considerations for its use in synthetic applications, with solubility generally observed in polar organic solvents and water, although this can be pH-dependent.[2][3]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀BNO₂ | [1] |

| Molecular Weight | 174.99 g/mol | [1] |

| Melting Point | 130-136 °C | [1] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 191162-40-0 | [1] |

| Purity | Typically ≥ 98% (by HPLC) | [1] |

Spectroscopic Data (Reference Data for Similar Structures)

| Spectroscopy | Data for Reference Compounds |

| ¹H NMR | ¹H NMR data for various substituted N-methylindoles show characteristic aromatic proton signals between δ 6.5 and 8.5 ppm. The N-methyl group typically appears as a singlet around δ 3.5-4.0 ppm. |

| ¹³C NMR | ¹³C NMR spectra of indole derivatives display signals for the aromatic carbons in the range of δ 100-140 ppm. The carbon bearing the boron atom would be expected to show a characteristic chemical shift. |

Experimental Protocols

Synthesis of N-Methylindole-2-boronic Acid

A common route for the synthesis of aryl boronic acids involves the lithiation of an aryl halide or a directed ortho-metalation followed by quenching with a trialkyl borate.[4] The following is a plausible synthetic workflow adapted from the synthesis of N-Boc-indole-2-boronic acid.[5]

Protocol:

-

Lithiation: To a solution of N-methylindole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an appropriate solvent is added dropwise. The reaction mixture is stirred at this temperature for a specified time to ensure complete formation of the lithiated intermediate.

-

Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid (HCl).

-

Extraction and Purification: The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling Reaction

N-Methylindole-2-boronic acid is a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] This reaction is fundamental for the synthesis of biaryl compounds.

Protocol:

-

Reaction Setup: In a reaction vessel, N-Methylindole-2-boronic acid, an aryl halide (e.g., aryl bromide or iodide), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) are combined.

-

Solvent Addition: A degassed solvent or solvent mixture (e.g., dioxane/water, toluene, or DMF) is added.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere to a temperature typically ranging from 80 to 120 °C for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Characterization by High-Performance Liquid Chromatography (HPLC)

The purity of N-Methylindole-2-boronic acid and the progress of reactions involving it can be monitored by reverse-phase HPLC.

Representative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. For example, a linear gradient from 10% to 90% acetonitrile in water over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the indole chromophore absorbs, typically around 220 nm and 280 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Role in Drug Discovery and Development

While N-Methylindole-2-boronic acid itself is not typically the final active pharmaceutical ingredient (API), it serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a broad spectrum of pharmacological activities.

The boronic acid functional group allows for the facile introduction of the N-methylindole moiety into larger molecules through robust C-C bond-forming reactions. This has been exploited in the development of inhibitors for various biological targets. For instance, indole derivatives have been investigated as inhibitors of kinases involved in cell signaling pathways, such as the mTOR/Akt/PI3K pathway, which is often dysregulated in cancer.

Conclusion

N-Methylindole-2-boronic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its reactivity in powerful cross-coupling reactions, make it an indispensable tool for the construction of complex molecular architectures. A thorough understanding of its characteristics and the experimental protocols for its use is essential for researchers and scientists aiming to develop novel therapeutics and functional materials.

References

Stability and Storage of (1-Methyl-1H-indol-2-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (1-Methyl-1H-indol-2-yl)boronic acid. Boronic acids are crucial reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, their inherent instability can pose significant challenges. This document outlines the primary degradation pathways, provides detailed protocols for stability assessment, and offers clear guidance on storage to ensure the integrity and reactivity of this compound.

Core Concepts of Boronic Acid Stability

The stability of boronic acids, including this compound, is influenced by several factors, primarily their susceptibility to protodeboronation, oxidation, and the formation of anhydrides (boroxines). As a 2-heterocyclic boronic acid, this compound is particularly prone to degradation, which can be accelerated by exposure to moisture, heat, light, and non-neutral pH conditions.[1]

Key Degradation Pathways:

-

Protodeboronation: This is a significant degradation pathway for many arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often catalyzed by aqueous acids or bases.[1]

-

Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of boric acid and the corresponding indole. This can be initiated by atmospheric oxygen and is a concern for long-term storage.

-

Anhydride Formation: Boronic acids can lose water to form cyclic trimers known as boroxines. While this process is often reversible, it can affect the solubility and reactivity of the compound.

Due to these degradation pathways, the proper handling and storage of this compound are critical for its effective use in research and development.

Recommended Storage Conditions

To mitigate degradation and ensure the longevity of this compound, the following storage conditions are recommended based on supplier safety data sheets and general knowledge of boronic acid stability.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a freezer, under -20°C. | Reduces the rate of thermal degradation and slows down chemical reactions, including protodeboronation and oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation by atmospheric oxygen. |

| Moisture | Keep in a tightly sealed container in a dry place. | Minimizes hydrolysis and subsequent protodeboronation. Boronic acids are known to be moisture-sensitive. |

| Light | Store in a light-proof container. | Protects the compound from photolytic degradation. |

Stability-Indicating Analytical Methods

To assess the stability of this compound, validated analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method should be able to separate the intact this compound from its potential degradation products.

Table of Representative HPLC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Column Temperature | 30°C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for monitoring the degradation of boronic acids by observing changes in the chemical shifts and integrals of characteristic peaks over time. Both ¹H and ¹¹B NMR can be utilized.

Experimental Protocols

Detailed methodologies for assessing the stability of this compound are provided below. These protocols are designed to be adapted for specific laboratory conditions.

Protocol 1: Long-Term Stability Study

This protocol outlines a systematic approach to evaluating the stability of this compound under recommended storage conditions over an extended period.

References

The Expanding Toolkit: A Technical Guide to Commercially Available Substituted Indole Boronic Acids for Drug Discovery and Chemical Synthesis

For Immediate Release

In the landscape of modern medicinal chemistry and materials science, the indole scaffold remains a cornerstone of innovation. Its prevalence in biologically active compounds has driven a continuous demand for versatile and efficient synthetic methodologies for its functionalization. Among these, the use of substituted indole boronic acids has emerged as a powerful strategy, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the commercial availability of these critical building blocks, detailed experimental protocols for their application, and a visualization of their relevance in key biological signaling pathways.

Core Principles: The Utility of Indole Boronic Acids

Substituted indole boronic acids and their corresponding esters are invaluable reagents in organic synthesis. Their stability, relatively low toxicity, and high reactivity in Suzuki-Miyaura cross-coupling reactions make them ideal partners for the construction of complex molecular architectures.[1][2] This reaction facilitates the formation of carbon-carbon bonds between the indole core and a wide variety of aryl, heteroaryl, or vinyl partners, enabling the rapid generation of diverse chemical libraries for drug discovery and materials science applications.[3]

Commercial Availability of Substituted Indole Boronic Acids

The accessibility of a diverse range of substituted indole boronic acids is crucial for researchers. A survey of prominent chemical suppliers reveals a growing portfolio of these compounds, with variations in the position of the boronic acid moiety and the nature and position of other substituents on the indole ring. The following table summarizes a selection of commercially available substituted indole boronic acids, providing key data for researchers to source these valuable reagents.

| Compound Name | CAS Number | Purity | Supplier(s) |

| Indole-2-boronic acid | 213318-44-6 | ≥95% | Sigma-Aldrich |

| 6-Fluoro-1H-indole-2-boronic acid | 1613450-44-4 | 97% | Advanced ChemBlocks[4] |

| Indole-3-boronic acid | 144104-59-6 | ≥95% | Sigma-Aldrich[5] |

| Indole-4-boronic acid | 220465-43-0 | min 95% | CP Lab Safety[6] |

| Indole-5-boronic acid | 144104-59-6 | ≥95% | Sigma-Aldrich,[5] American Elements[7] |

| Indole-5-boronic acid, pinacol ester | 269410-24-4 | 97% | Boron Molecular[8] |

| Indole-7-boronic acid | 210889-31-9 | 97% | Fisher Scientific |

| 1-Boc-Indole-2-boronic acid | 213318-44-6 | ≥95% | Sigma-Aldrich |

| 1-Boc-6-cyanoindole-3-boronic acid, pinacol ester | 1218790-23-8 | Not specified | Boron Molecular[8] |

| 1-Methylindole-5-boronic acid, pinacol ester | 837392-62-8 | 97% | Boron Molecular[8] |

| 1-tert-Butoxycarbonylindole-5-boronic acid, pinacol ester | 777061-36-6 | 97% | Boron Molecular[8] |

| (7-Bromo-1H-indol-2-yl)boronic acid | Not specified | Not specified | Benchchem |

Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Indole Boronic Acids

The Suzuki-Miyaura reaction is a fundamental tool for the application of indole boronic acids. The following protocol provides a general procedure for the coupling of an indole boronic acid with an aryl halide.

Materials:

-

Indole boronic acid (1.0 equiv)

-

Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the indole boronic acid (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted indole.[1]

Visualization of a Synthetic Workflow

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving a substituted indole boronic acid.

Relevance in Biological Signaling Pathways

Substituted indoles synthesized from their corresponding boronic acids have shown significant promise as inhibitors of key signaling pathways implicated in diseases such as cancer. For instance, derivatives of (7-Bromo-1H-indol-2-yl)boronic acid have been investigated as dual inhibitors of Receptor Tyrosine Kinases (RTKs) like RET and TRKA.[3] Aberrant activation of these kinases can drive tumor growth and proliferation through downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[3]

The diagram below illustrates the inhibition of the RET signaling pathway by a hypothetical substituted indole derivative.

Conclusion

The commercial availability of a diverse array of substituted indole boronic acids provides researchers with a powerful toolkit for the synthesis of novel compounds with potential applications in medicine and materials science. The robust and versatile nature of the Suzuki-Miyaura cross-coupling reaction, coupled with the increasing accessibility of these key building blocks, will undoubtedly continue to fuel innovation in these fields. This guide serves as a starting point for scientists and drug development professionals looking to leverage the synthetic potential of substituted indole boronic acids in their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Indolylboronic Acids: Preparation and Applications [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. 6-fluoro-1H-indole-2-boronic acid 97% | CAS: 1613450-44-4 | AChemBlock [achemblock.com]

- 5. boronmolecular.com [boronmolecular.com]

- 6. calpaclab.com [calpaclab.com]

- 7. americanelements.com [americanelements.com]

- 8. boronmolecular.com [boronmolecular.com]

Indolylboronic Acids: A Technical Guide to Preparation and Application

For Researchers, Scientists, and Drug Development Professionals

Indole derivatives are a cornerstone of medicinal chemistry and materials science, forming the structural basis for numerous natural products, pharmaceuticals, and functional materials.[1][2][3][4] The strategic functionalization of the indole scaffold is therefore of paramount importance. Indolylboronic acids have emerged as exceptionally versatile and valuable intermediates in this pursuit.[5] They are generally stable, non-toxic, and readily available, making them preferred building blocks for creating complex molecular architectures.[1][2][4] This guide provides an in-depth overview of the primary synthetic routes to indolylboronic acids and their extensive applications, with a focus on methodologies relevant to research and drug development.

Preparation of Indolylboronic Acids

The synthesis of indolylboronic acids can be achieved through several strategic approaches, ranging from classical organometallic methods to modern transition-metal-catalyzed C-H functionalization.

The traditional and still widely used method involves a halogen-lithium exchange on a haloindole, followed by quenching the resulting lithiated species with a trialkyl borate. This approach is robust but requires cryogenic temperatures and strictly anhydrous conditions.

Experimental Protocol: Synthesis of 1H-Indol-5-ylboronic acid [6]

-

Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 5-bromo-1H-indole (mmol scale) and anhydrous solvent (e.g., THF).

-

Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M, 1.5 equivalents) is added dropwise while maintaining the temperature below -70 °C. The mixture is stirred for 10-30 minutes at this temperature.

-

Borylation: Triisopropyl borate (3.0 equivalents) is added dropwise, ensuring the temperature remains below -70 °C.

-

Warming & Quench: After the addition is complete, the reaction mixture is allowed to warm gradually to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization (e.g., from ethyl acetate/petroleum ether) or column chromatography to yield the final product.

Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that installs a boronate ester group onto a haloindole using a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[2][3] This method offers excellent functional group tolerance.

Table 1: Representative Conditions for Miyaura Borylation of Haloindoles

| Indole Substrate | Boron Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromo-1H-indole | B₂pin₂ | Pd(dppf)Cl₂ (3) | - | KOAc | Dioxane | 80 | 95 | [3] |

| 5-Iodo-1-Boc-indole | B₂pin₂ | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 88 | [7] |

| 7-Chloro-1H-indole | B₂pin₂ | XPhos Pd G2 (2) | - | K₃PO₄ | Dioxane | 100 | 75 | [7] |

Direct C-H borylation has become a method of choice for its atom economy, avoiding the need for pre-functionalized haloindoles.[3] A significant challenge is controlling the regioselectivity, as the indole ring has multiple C-H bonds with varying reactivity.[1][8] Different catalytic systems have been developed to target specific positions.

Key C-H Borylation Strategies:

-

C2-Selective Borylation: Iridium catalysts, such as those developed by Hartwig, are effective for borylating the C2 position.[2]

-

C3-Selective Borylation: Metal-free conditions using highly electrophilic borenium ions, generated from precursors like HBpin, can selectively functionalize the electron-rich C3 position.[2][9]

-

C7-Selective Borylation: The C7 position is sterically hindered and less electronically favored. Its borylation often requires a directing group on the indole nitrogen (e.g., pivaloyl) or a transient directing group strategy.[9][10] Iridium-catalyzed silylation at C2 can also block that site, enabling subsequent borylation at C7.[2]

Table 2: Comparison of C-H Borylation Methods for Indole

| Target Position | Catalyst/Reagent | Boron Source | Key Features | Yield Range (%) | Reference |

| C2 | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | High selectivity for C2. | 60-90 | [2] |

| C3 | 2-Mercaptopyridine | 2-FurylBCat | Metal-free, ambiphilic catalysis. | 70-95 | [9] |

| C4 | BBr₃ (with N-Piv directing group) | BBr₃ | Metal-free, chelation-assisted. | 50-80 | [9] |

| C7 | Pyrazabole / HNTf₂ | Pyrazabole | Transient directing group strategy. | 65-85 | [10] |

Applications of Indolylboronic Acids

The utility of indolylboronic acids stems from their ability to participate in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

This Nobel Prize-winning reaction is the most prominent application of indolylboronic acids, enabling the formation of C-C bonds between the indole core and various aryl, heteroaryl, or vinyl halides and triflates.[5][11] It is a cornerstone reaction in the synthesis of pharmaceuticals and complex organic molecules.[7]

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_complex [label="R¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_boronate [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="R¹-R²", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; reactants [label="R¹-X\n(Aryl Halide)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; boronic_acid [label="R²-B(OH)₂\n(Indolylboronic Acid)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; base_activation [label="[R²-B(OH)₃]⁻", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges pd0 -> pd2_complex [label="Oxidative\nAddition", color="#EA4335", fontcolor="#202124"]; reactants -> pd2_complex [style=dashed, arrowhead=none, color="#5F6368"];

boronic_acid -> base_activation [label="Base (e.g., K₃PO₄)", style=dashed, color="#5F6368"];

pd2_complex -> pd2_boronate [label="Transmetalation", color="#4285F4", fontcolor="#202124"]; base_activation -> pd2_complex [style=dashed, arrowhead=none, color="#5F6368"];

pd2_boronate -> pd0 [label="Reductive\nElimination", color="#34A853", fontcolor="#202124"]; pd2_boronate -> product [style=dashed, arrowhead=open, color="#5F6368"];

// Invisible nodes for layout subgraph { rank=same; pd0; reactants; } subgraph { rank=same; pd2_boronate; product; } } Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1H-indole [5]

-

Setup: To a reaction vial, add 5-bromo-1H-indole (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like sodium carbonate (Na₂CO₃, 2.0 mmol).

-

Solvent: Add a degassed solvent mixture, typically dioxane/water (4:1, 5 mL).

-

Reaction: Seal the vial and heat the mixture to 80-100 °C under a nitrogen or argon atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 3: Catalyst Performance in Suzuki-Miyaura Coupling of 3-Chloroindazole with 5-Indole Boronic Acid [12]

| Palladium Source | Ligand | Conversion (%) | Yield (%) |

| Pd₂(dba)₃ | XPhos | 75 | 56 |

| Pd₂(dba)₃ | SPhos | 71 | 52 |

| SPhos Pd G2 | SPhos | 97 | 80 |

| XPhos Pd G2 | XPhos | 87 | 69 |

| Reaction Conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol), dioxane/H₂O, 100 °C, 15 h.[7][12] |

The indole nucleus is a "privileged scaffold" in medicinal chemistry, present in a vast number of bioactive compounds.[13] Indolylboronic acids are critical building blocks for rapidly generating libraries of novel indole derivatives for biological screening.[14] They have been instrumental in the synthesis of compounds targeting a range of diseases.

-

Anticancer Agents: Many kinase inhibitors feature a functionalized indole core. Indolylboronic acids provide a direct route to synthesize these complex molecules.[13]

-

Selective Androgen Receptor Modulators (SARMs): The indole scaffold has been explored for developing novel SARMs, and indolylboronic acids serve as key intermediates in their synthesis.[13]

-

Other Biologically Active Molecules: They are used to synthesize MMP-13 inhibitors for arthritis, tubulin polymerization inhibitors, and various other therapeutic agents.[6][15]

// Nodes start [label="Indolylboronic Acid\n(Building Block)", fillcolor="#FBBC05", fontcolor="#202124"]; library [label="Library Synthesis\n(e.g., Suzuki Coupling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screening [label="High-Throughput\nScreening (HTS)"]; hit [label="Hit Identification", fillcolor="#34A853", fontcolor="#FFFFFF"]; lead_opt [label="Lead Optimization\n(SAR Studies)"]; candidate [label="Drug Candidate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> library; library -> screening; screening -> hit; hit -> lead_opt; lead_opt -> candidate; lead_opt -> library [label="Iterative\nSynthesis", style=dashed]; } Role of indolylboronic acids in a drug discovery workflow.

Conclusion

Indolylboronic acids are indispensable tools in modern organic synthesis and drug discovery. Significant advances in their preparation, particularly through regioselective C-H borylation, have expanded the accessibility of diverse indole isomers.[2] Their primary application in Suzuki-Miyaura cross-coupling continues to empower chemists to construct complex, biologically active molecules with high efficiency.[5][12] As catalytic methods evolve, the strategic importance of indolylboronic acids as key synthetic intermediates is poised to grow, further accelerating innovation in medicine and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 5-Indolylboronic acid | 144104-59-6 [chemicalbook.com]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Borylated‐Indolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. 5-Indolylboronic acid = 95 144104-59-6 [sigmaaldrich.com]

The Rising Therapeutic Potential of Indole Derivatives Synthesized from Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its versatile biological activities, spanning anticancer, antimicrobial, antiviral, and neuroprotective effects, have established it as a critical pharmacophore. A significant advancement in the synthesis of diverse and complex indole derivatives has been the utilization of boronic acids, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This technical guide provides an in-depth overview of the biological activities of these indole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Synthesis of Indole Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds. In the context of synthesizing indole derivatives, this typically involves the reaction of a haloindole with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. This method's popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

A general workflow for this synthetic approach is outlined below:

Anticancer Activities

Indole derivatives synthesized using boronic acid precursors have demonstrated significant potential as anticancer agents. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines, often with impressive IC50 values. Their mechanisms of action frequently involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative indole derivatives synthesized via Suzuki-Miyaura coupling against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-Chalcone Derivative 12 | Various cancer cell lines | 0.22 - 1.80 | [1] |

| Quinoline-Indole Derivative 13 | Various cancer cell lines | 0.002 - 0.011 | [1] |

| Ursolic Acid-Indole Conjugate 5f | SMMC-7721 (Hepatocarcinoma) | 0.56 | [2] |

| Ursolic Acid-Indole Conjugate 5f | HepG2 (Hepatocarcinoma) | 0.91 | [2] |

| 2-Arylindole Derivative 5 | Nitrite Inhibition | 4.4 | [3] |

| 2-Arylindole Derivative 7 | Nitrite Inhibition | 4.8 | [3] |

| 6-Aryl Indole Derivative (R1=H, R2=4-OMe) | MCF-7 (Breast) | 0.012 | [4] |

| 6-Aryl Indole Derivative (R1=H, R2=4-OMe) | MDA-MB-231 (Breast) | 0.015 | [4] |

| Indole Derivative 16 | A549 (Lung) | 1.026 (EGFR) | [5] |

| Indole Derivative 16 | PC3 (Prostate) | 0.002 (SRC) | [5] |

Key Signaling Pathways in Cancer

Indole derivatives exert their anticancer effects by targeting critical signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR and MAPK pathways are two of the most frequently implicated cascades.

PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell metabolism, growth, and proliferation. Many indole compounds have been found to inhibit key components of this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[6][7]

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that transmits signals from the cell surface to the nucleus, regulating gene expression and various cellular processes, including proliferation, differentiation, and apoptosis. Several indole alkaloids have been shown to modulate the MAPK pathway in cancer treatment.[8]

Antimicrobial Activities

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents. Indole derivatives, including those synthesized from boronic acids, have shown promising activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected indole derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Indole-Triazole Conjugate 6f | Candida albicans | 2 | [9] |

| Indole-Triazole Conjugates 6a-u | Candida tropicalis | 2 | [9] |

| Indole-Triazole Conjugates 6b-g | Bacillus subtilis | 250-500 | [9] |

| CIP-Indole Hybrid 2 | Gram-positive & Gram-negative strains | 0.5 - 8 | [10] |

| CIP-Indole Hybrid 3a | Various bacterial strains | 0.25 - 4 | [10] |

| CIP-Acetophenone Hybrid 8b | S. aureus CMCC 25923 | 0.0625 | [10] |

Antiviral Activities

Indole-containing compounds have a history of being investigated for their antiviral properties. Recent research has continued to explore novel indole derivatives, some prepared through Suzuki coupling, for their efficacy against a variety of viruses.

Quantitative Antiviral Data

The table below highlights the antiviral activity of specific indole derivatives.

| Compound ID | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Tetrahydroindole Derivative 2 | HCV gt 1b | 12.4 | 109.9 | 8.9 | [11] |

| Tetrahydroindole Derivative 2 | HCV gt 2a | 8.7 | 109.9 | 12.6 | [11] |

| Tetrahydroindole Derivative 3 | HCV gt 1b | 7.9 | >100 | >12.7 | [11] |

| Tetrahydroindole Derivative 3 | HCV gt 2a | 2.6 | >100 | >38.5 | [11] |

| Morpholine-Indole Derivative 20 | HCV | 1.02 | 46.47 | 45.56 | [11] |

| Indole Glyoxamide Derivative 43 | HIV-1 | 0.0048 | >100 | >20833 | [12] |

| Indole-3-carboxylic acid derivative | SARS-CoV-2 | 1.06 (µg/mL) | - | 78.6 | [13] |

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Oxidative stress and neuroinflammation are key contributors to this process. Indole derivatives have emerged as promising candidates for neuroprotection due to their antioxidant and anti-inflammatory properties.[10][14][15]

Key Signaling Pathway in Neuroprotection

The NF-κB signaling pathway plays a crucial role in the inflammatory response within the central nervous system. Chronic activation of this pathway can lead to neuronal damage. Indole compounds have been shown to inhibit NF-κB activation, thereby exerting a neuroprotective effect.[6]

Experimental Protocols

Synthesis: General Procedure for Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a reaction vessel, add the haloindole (1.0 eq.), the corresponding boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 120°C for 2 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired indole derivative.[16][17]

Biological Assays

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the indole derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

-

Compound Dilution: Prepare serial two-fold dilutions of the indole derivatives in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

-

Virus Infection and Compound Treatment: Infect the cells with a specific virus in the presence of varying concentrations of the indole derivatives.

-

Incubation: Incubate the plate for a period sufficient for the virus to cause a cytopathic effect (CPE) in the control wells (virus only).

-

CPE Observation: Observe the cells microscopically for the presence of CPE.

-

Cell Viability Measurement: Alternatively, quantify cell viability using a colorimetric method (e.g., neutral red or MTS assay).

-

EC50 Calculation: The effective concentration that inhibits the viral CPE by 50% (EC50) is calculated.

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in appropriate media.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the indole derivatives for a specified period.

-

Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxic agent (e.g., hydrogen peroxide, MPP+, or amyloid-beta peptide).

-

Cell Viability Assessment: Assess cell viability using methods such as the MTT assay.

-

Measurement of Oxidative Stress and Apoptosis: Quantify markers of oxidative stress (e.g., reactive oxygen species) and apoptosis (e.g., caspase activity) to elucidate the mechanism of neuroprotection.

Conclusion

The synthesis of indole derivatives using boronic acids via the Suzuki-Miyaura coupling has proven to be a highly effective strategy for generating a diverse array of biologically active molecules. The compounds discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and neuropharmacology. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of these promising therapeutic candidates. Future research should continue to leverage this powerful synthetic methodology to discover and develop novel indole-based drugs with enhanced efficacy and safety profiles.

References

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. MTT assay protocol | Abcam [abcam.com]

An In-depth Technical Guide to the Suzuki-Miyaura Coupling with Indolylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] This reaction is particularly significant in medicinal chemistry and drug development, where the indole scaffold is a privileged structure found in a vast array of biologically active natural products and synthetic drugs.[2][3] The ability to functionalize the indole core, particularly through the introduction of aryl and heteroaryl substituents, is of paramount importance for structure-activity relationship (SAR) studies.[1] This guide provides a comprehensive overview of the Suzuki-Miyaura coupling utilizing indolylboronic acids, covering the reaction mechanism, catalyst systems, experimental protocols, and applications in pharmaceutical research.

Core Principles and Reaction Mechanism

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[1][3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] A base is a crucial component, required to activate the organoboron species and facilitate the transmetalation step.[5][6]

The general mechanism for the Suzuki-Miyaura coupling is illustrated below. The reaction begins with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the indolylboronic acid is transferred to the palladium center, a step that is promoted by the presence of a base. The cycle concludes with reductive elimination from the resulting diorganopalladium(II) complex to yield the desired biaryl product and regenerate the Pd(0) catalyst.[2]

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Catalyst Systems and Reaction Conditions

The success of the Suzuki-Miyaura coupling with indolylboronic acids is highly dependent on the choice of catalyst, ligand, base, and solvent.[1][2] Palladium complexes remain the most widely used catalysts, with ligands playing a critical role in stabilizing the palladium species and facilitating the catalytic cycle.[6][7]

Catalysts and Ligands: Palladium sources such as Pd(OAc)₂ and Pd₂(dba)₃ are commonly used in combination with phosphine ligands.[6][7] Bulky, electron-rich biarylphosphine ligands like SPhos and XPhos have demonstrated high efficacy, particularly for challenging substrates such as nitrogen-rich heterocycles.[7][8] Pre-formed palladium complexes, known as precatalysts (e.g., SPhos Pd G2), often provide improved activity and reproducibility.[7] While palladium catalysts are highly effective, nickel-based catalysts have emerged as a more economical alternative, showing promise in the coupling of various heterocycles, including indoles.[4][7]

Bases and Solvents: The choice of base is critical for the activation of the boronic acid.[6] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][2] The solvent system often consists of an organic solvent such as 1,4-dioxane, toluene, or dimethylformamide (DMF), frequently in a mixture with water.[2][9] The presence of water can be beneficial for the solubility of the inorganic base and can influence the reaction rate.[9]

The following diagram illustrates the logical relationship between the key components of the reaction and their impact on the outcome.

Figure 2: Key Parameters Influencing the Reaction Outcome.

Data Presentation: Catalyst Performance

The selection of an appropriate catalyst and ligand combination is crucial for achieving high yields. The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 3-chloroindazole with 5-indole boronic acid, serving as a representative model for the coupling of indolylboronic acids with heteroaryl halides.[7][8]

| Catalyst System | Ligand | Conversion (%)[7][8] | Yield (%)[7][8] |

| Pd₂(dba)₃ | XPhos | 75 | 56 |

| Pd₂(dba)₃ | SPhos | 71 | 52 |

| Pd₂(dba)₃ | RuPhos | 59 | 40 |

| Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |

| Pd(OAc)₂ | XPhos | 68 | 49 |

| Pd(OAc)₂ | SPhos | 65 | 47 |

| XPhos Pd G2 | XPhos | 87 | 69 |

| SPhos Pd G2 | SPhos | 97 | 80 |

Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success. Below is a general procedure for a palladium-catalyzed Suzuki-Miyaura coupling of an indolylboronic acid with an aryl halide.

Materials:

-

Aryl halide (e.g., 3-chloroindazole)

-

Indolylboronic acid (e.g., 5-indole boronic acid)

-

Palladium precatalyst (e.g., SPhos Pd G2)

-

Base (e.g., Potassium phosphate, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Water (degassed)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)

-

Reaction Setup: To a clean, dry reaction vessel, add the aryl halide (1.0 equiv.), the indolylboronic acid (1.5–2.0 equiv.), the palladium precatalyst (e.g., 2.5 mol%), and the base (2.0 equiv.).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 5:1 v/v) to the reaction mixture via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

The following workflow diagram provides a visual representation of the key experimental steps.

Figure 3: A Typical Experimental Workflow.

Challenges and Considerations

Despite its utility, the Suzuki-Miyaura coupling of indolylboronic acids is not without its challenges. The presence of the acidic N-H group in unprotected indoles can sometimes lead to side reactions or catalyst inhibition.[8][10] Therefore, reaction conditions must be carefully optimized. Furthermore, indolylboronic acids can be susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[11] The use of boronate esters, which can slowly release the boronic acid under the reaction conditions, is a strategy sometimes employed to mitigate this issue.[11]

Conclusion

The Suzuki-Miyaura coupling with indolylboronic acids is an indispensable tool for the synthesis of functionalized indoles, with significant applications in drug discovery and materials science.[1][3] By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields of diverse indole derivatives.[2] The protocols and data presented in this guide provide a solid foundation for the development of novel indole-based compounds. As research in this area continues, the development of even more efficient and robust catalytic systems will further expand the synthetic utility of this powerful reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]

- 11. researchgate.net [researchgate.net]

The Double-Edged Sword: A Technical Guide to the Toxicity of Organoboron Compounds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Once viewed with suspicion in medicinal chemistry due to preconceived notions of toxicity, organoboron compounds have emerged as a versatile and powerful class of therapeutic agents. The approval of drugs such as the proteasome inhibitor bortezomib for multiple myeloma, the antifungal tavaborole, and the anti-inflammatory crisaborole has solidified their place in the modern pharmacopeia. However, understanding and mitigating their potential toxicity is paramount for the continued development of safe and effective boron-containing drugs. This in-depth guide provides a comprehensive overview of the toxicology of organoboron compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of key toxicity pathways.

I. Quantitative Toxicological Data

The toxicity of organoboron compounds is highly dependent on their specific chemical structure, dosage, and route of administration. The following tables summarize key quantitative toxicity data for representative organoboron compounds, providing a comparative overview for researchers.

Table 1: In Vitro Cytotoxicity Data (IC50 Values)

| Compound Class | Compound | Cell Line/Organism | Assay | IC50 | Citation(s) |

| Boronic Acid Proteasome Inhibitors | Bortezomib | PC3 (Prostate Cancer) | WST-1 | 32.8 nM | [1] |

| Bortezomib | Feline Injection Site Sarcoma (Ela-1) | ATP-based viability | 17.46 nM (48h) | [2] | |

| Bortezomib | Feline Injection Site Sarcoma (Hamilton) | ATP-based viability | 19.48 nM (48h) | [2] | |

| Bortezomib | Feline Injection Site Sarcoma (Kaiser) | ATP-based viability | 21.38 nM (48h) | [2] | |

| Bortezomib | Multiple Myeloma Cell Lines | Proteasome Inhibition | ~5 nM | [3] | |

| Boronic Acid Derivatives | Various Cancer Cell Lines | MTT | 0.1 - 2.09 µM | [4] | |

| Benzoxaboroles | Tavaborole | Trichophyton rubrum | MIC | 1.0 - 8.0 µg/mL | [5] |

| Tavaborole | Trichophyton mentagrophytes | MIC | 4.0 - 8.0 µg/mL | [5] | |

| Crisaborole | PDE4 | Enzyme Inhibition | 0.49 µM | [6] | |

| Other Organoboron Compounds | Borinic Picolinate (AN0128) | - | - | Not specified | [7] |

| Borinium Compounds | PC-3 (Prostate Cancer) | MTT | Variable | [8] | |

| Boronic Acid-Based PKM2 Activators | Cancer Cells | Cytotoxicity | 80 nM | [5] |

Table 2: In Vivo Acute Toxicity Data (LD50 Values)

| Compound Class | Compound | Species | Route | LD50 | Citation(s) |

| Boronic Acids | Phenylboronic Acid | Rat | Oral | 740 mg/kg | [9] |

| 3-Thienylboronic acid | Mouse | Intraperitoneal | < 100 mg/kg | [9] | |

| Various Boron-Containing Acids | Mouse | Intraperitoneal | > 100 mg/kg | [9] | |

| Carboranes | Carborane-based Erlotinib Analog | Mouse | Oral | > 2000 mg/kg | [10] |

| Other Boron Compounds | Dipotassium-trioxohydroxytetrafluorotriborate | Rat (Wistar) | Intraperitoneal | 62.84 mg/kg | [8] |

| Dipotassium-trioxohydroxytetrafluorotriborate | Rat (Sprague-Dawley) | Intravenous | 74.99 mg/kg | [8] | |

| Dipotassium-trioxohydroxytetrafluorotriborate | Mouse (BALB/c) | Intraperitoneal | 61.27 mg/kg | [8] |

II. Key Toxicity Profiles and Mechanisms

The toxicological profiles of organoboron compounds are diverse and often linked to their specific mechanisms of action.

A. Proteasome Inhibitors (e.g., Bortezomib)

Neurotoxicity: Peripheral neuropathy is a significant dose-limiting toxicity of bortezomib[11]. The proposed mechanisms involve the accumulation of the drug in dorsal root ganglia, leading to mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and impaired axonal transport[12].

Cardiotoxicity: Bortezomib has been associated with cardiotoxic effects, including heart failure and arrhythmias. The underlying mechanisms are thought to involve the disruption of protein homeostasis in cardiomyocytes due to proteasome inhibition[13][14].

Hepatotoxicity: While less common, bortezomib can cause elevations in liver enzymes, and in rare cases, clinically apparent liver injury[13].

B. Benzoxaboroles (e.g., Tavaborole, Crisaborole)

Tavaborole: As a topical antifungal, tavaborole exhibits a favorable safety profile with minimal systemic absorption. Its mechanism of action, the inhibition of fungal leucyl-tRNA synthetase, is highly specific to the fungal enzyme over the human counterpart, contributing to its low toxicity[10][15][16].

Crisaborole: This topical phosphodiesterase 4 (PDE4) inhibitor also has a good safety profile. By inhibiting PDE4, crisaborole increases intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory cytokines[17][18][19][20]. Its localized application minimizes systemic side effects.

C. Genotoxicity

A battery of genetic toxicology studies, including the Ames test, in vitro chromosome aberration assays, and in vivo micronucleus studies, have been conducted on several boron-containing therapeutic agents. Compounds like tavaborole (AN2690), crisaborole (AN2728), and others have been found to be negative in these assays, suggesting that it is possible to design organoboron compounds without genotoxic liabilities[7]. However, some arylboronic acids have shown positive results in in vitro bacterial mutagenicity tests, though this did not translate to in vivo mutagenicity in subsequent animal studies[11][21].

D. Reproductive and Developmental Toxicity

Studies on tavaborole have shown no adverse effects on fertility or reproductive performance at doses significantly higher than the maximum recommended human dose. However, at very high doses, treatment-related skeletal malformations and variations have been observed in animal models.

III. Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of organoboron compound toxicity. Below are summaries of key experimental protocols.

A. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the organoboron compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-